Carmoxirole hydrochloride
Overview
Description
Carmoxirole hydrochloride, also known as EMD 45609 hydrochloride, is a selective, peripherally acting dopamine D2 receptor agonist . It exhibits antihypertensive activities in vivo .
Molecular Structure Analysis
The molecular formula of Carmoxirole hydrochloride is C24H27ClN2O2 . Its molecular weight is 410.94 .
Physical And Chemical Properties Analysis
Carmoxirole hydrochloride appears as crystals . It has a molecular weight of 410.94 and a molecular formula of C24H27ClN2O2 .
Scientific Research Applications
Antihypertensive and Cardiovascular Effects
- Inhibition of Platelet Aggregation : Carmoxirole demonstrates antithrombotic potential by inhibiting platelet aggregation, which could be beneficial in treating hypertension and preventing cardiovascular events (Kirsten et al., 1995).
- Effects on Cationic Concentrations and Transport Systems : In a study involving normal volunteers, carmoxirole did not significantly change intracellular cationic concentrations or transmembrane fluxes in erythrocytes and platelets, indicating its selective action (Lijnen et al., 1993).
Neurohumoral Response in Heart Failure
- Dopamine (D2) Receptor Agonist Effects : Carmoxirole modulates sympathetic activation in heart failure patients, leading to a reduction in systemic resistance and improvement in cardiac pump function (van der Ent et al., 2004).
Pharmacokinetic Properties
- Absorption and Excretion : Carmoxirole is rapidly absorbed and metabolized in humans, primarily excreted by the kidneys, and shows a linear pharmacokinetic profile across tested dose ranges (Meyer et al., 1992).
- Pharmacological Basis for Antihypertensive Therapy : Carmoxirole's mechanism in lowering blood pressure primarily involves inhibiting noradrenaline release from sympathetic nerve endings, mediated by presynaptic dopamine receptors (Haeusler et al., 1992).
Dopamine Receptor Modulation
- Influence on Noradrenaline Release : In human cortical kidney slices, carmoxirole has been shown to inhibit noradrenaline release, indicating its potential role in renal sympathetic nerve modulation (Rump et al., 2005).
Neurochemical Profile
- Selective Dopamine DA2-Receptor Agonist : Carmoxirole exhibits high affinity for dopamine D2-receptors, with minimal binding to D1-receptors, suggesting a partial dopamine D2-receptor agonist role (Haase et al., 1991).
properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUHOBITQUXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042595 | |
Record name | Carmoxirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carmoxirole hydrochloride | |
CAS RN |
115092-85-8 | |
Record name | Carmoxirole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115092858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARMOXIROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K7K97CBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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